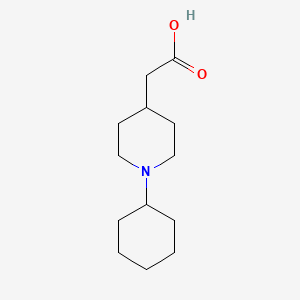

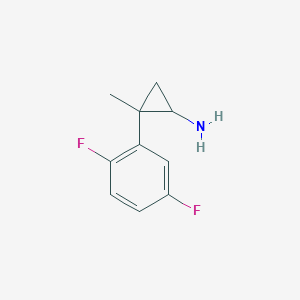

![molecular formula C10H10ClN3O B1467319 {1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol CAS No. 1250679-42-5](/img/structure/B1467319.png)

{1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol

Vue d'ensemble

Description

Compounds with a triazole ring, such as the one in your molecule, are a class of five-membered ring structures that contain two nitrogen atoms and three carbon atoms . They are often used in medicinal chemistry due to their wide range of biological activities .

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods, such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography . These techniques can provide information about the types of atoms in the molecule, their connectivity, and their three-dimensional arrangement .Chemical Reactions Analysis

The reactivity of a compound is influenced by its functional groups. In the case of triazoles, they are often used as building blocks in organic synthesis due to their ability to act as both nucleophiles and electrophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. These properties may include solubility, melting point, boiling point, and stability .Applications De Recherche Scientifique

Drug Discovery

1,2,3-Triazoles, including derivatives like the one you’ve mentioned, are known for their significant role in drug discovery . They are structurally similar to amide bonds, which allows them to mimic the E or Z configuration of amides . This feature makes them valuable scaffolds in medicinal chemistry, leading to the development of various pharmaceuticals such as anticonvulsants, antibiotics, anticancer drugs, and β-lactam antibiotics .

Organic Synthesis

The chemical stability and aromatic character of 1,2,3-triazoles make them excellent intermediates in organic synthesis . They are resistant to acidic or basic hydrolysis and oxidizing or reducing conditions, even at high temperatures . This robustness facilitates their use in creating complex organic molecules for further research and development.

Polymer Chemistry

In polymer chemistry , 1,2,3-triazoles contribute to the design of novel polymers with enhanced properties. Their ability to form strong hydrogen bonds and their high dipole moment make them suitable for creating polymers with specific functionalities, such as increased thermal stability or improved mechanical strength .

Supramolecular Chemistry

The compound’s structural features enable its use in supramolecular chemistry . It can participate in the formation of supramolecular assemblies due to its hydrogen bonding capability and strong dipole moment. These assemblies have potential applications in creating new materials and sensors .

Bioconjugation

Bioconjugation: techniques often employ 1,2,3-triazoles for attaching various biomolecules to one another or to solid supports. This is particularly useful in the development of targeted drug delivery systems and diagnostic tools .

Fluorescent Imaging

1,2,3-Triazoles have properties that make them suitable for fluorescent imaging applications. They can be used to create compounds that change color upon exposure to UV light, which is valuable for tracking and studying biological processes in real-time .

Mécanisme D'action

Target of Action

Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Biochemical Pathways

Similar compounds have been shown to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that {1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol may also affect a wide range of biochemical pathways.

Result of Action

Similar compounds have been reported to have antioxidant and immunomodulatory effects, and to improve depression-like behavior and cognitive impairment in mice . This suggests that {1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol may have similar effects.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

[1-[(3-chlorophenyl)methyl]triazol-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3O/c11-9-3-1-2-8(4-9)5-14-6-10(7-15)12-13-14/h1-4,6,15H,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MREMHINZVQHOPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CN2C=C(N=N2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-diethyl-2-[3-(hydroxymethyl)pyrrolidin-1-yl]acetamide](/img/structure/B1467237.png)

![N-cyclohexyl-2-[3-(hydroxymethyl)pyrrolidin-1-yl]acetamide](/img/structure/B1467238.png)

![4-(chloromethyl)-1-[(3,4-dichlorophenyl)methyl]-1H-1,2,3-triazole](/img/structure/B1467239.png)

![[1-(Pyridin-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B1467243.png)

![2-Ethyl-1-[3-(hydroxymethyl)pyrrolidin-1-yl]hexan-1-one](/img/structure/B1467245.png)

![[1-(2-Chloro-6-fluorobenzoyl)pyrrolidin-3-yl]methanol](/img/structure/B1467246.png)

![2-[3-(hydroxymethyl)pyrrolidin-1-yl]-N-(2-methoxyethyl)acetamide](/img/structure/B1467247.png)

![1-[(2-methylphenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1467248.png)